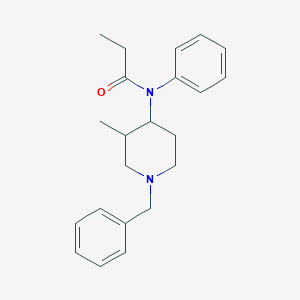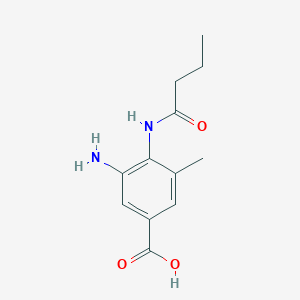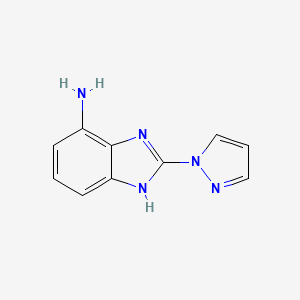
3-Buten-2-ol, 4-phenyl-, (2R,3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is an organic compound with the molecular formula C({10})H({12})O This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a chiral molecule with specific stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 3-Buten-2-ol, 4-phenyl-, (2R,3E)- involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with crotonaldehyde under controlled conditions to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction and dehydration steps to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of precursor molecules in the presence of specific catalysts such as palladium on carbon (Pd/C) to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Buten-2-ol, 4-phenyl-, (2R,3E)- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: SOCl(_2) in the presence of pyridine.
Major Products
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: 4-phenylbutanol.
Substitution: 4-phenyl-3-buten-2-chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine
It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is utilized in the manufacture of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism by which 3-Buten-2-ol, 4-phenyl-, (2R,3E)- exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, while the butenol structure allows for various chemical modifications that can modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-amine: Contains an amine group instead of a hydroxyl group.
4-Phenyl-3-buten-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Buten-2-ol, 4-phenyl-, (2R,3E)-, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(E,2R)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1 |
InChI-Schlüssel |
ZIJWGEHOVHJHKB-FCZSHJHJSA-N |
Isomerische SMILES |
C[C@H](/C=C/C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)

![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)




![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)


![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)

